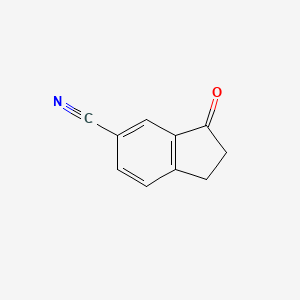

6-Cyano-1-indanone

説明

Historical Context and Evolution of Indanone Chemistry

The study of indanones dates back to the early 20th century, with initial publications on their preparation appearing in the 1920s. beilstein-journals.orgnih.gov Early methods for synthesizing the basic 1-indanone (B140024) structure often involved the cyclization of hydrocinnamic acid. beilstein-journals.org Over the decades, the field of indanone chemistry has undergone significant evolution, with the development of numerous synthetic methodologies. beilstein-journals.orgnih.gov These include Friedel–Crafts reactions, which have become a common approach for constructing the indanone core. beilstein-journals.orgnih.gov

The continual interest in indanone derivatives stems from their presence in a variety of natural products and their potential as scaffolds for developing new pharmaceuticals. rsc.orgscispace.comresearchgate.net This has driven chemists to devise more efficient and versatile synthetic routes, including transition-metal-catalyzed annulations and multi-step sequences to access a wide array of substituted indanones. researchgate.netacs.org The exploration of indanone chemistry continues to expand, with a focus on creating complex fused and spirocyclic frameworks. rsc.orgscispace.com

Significance of the Indanone Core in Organic Synthesis

The indanone framework is a privileged structural motif in organic synthesis, primarily due to its prevalence in numerous biologically active natural products and synthetic molecules. rsc.orgscispace.comresearchgate.net This core structure provides a rigid and versatile scaffold that can be readily functionalized, making it an attractive starting point for the synthesis of complex molecular architectures. chemimpex.com The reactivity of the ketone group and the aromatic ring allows for a wide range of chemical transformations, including nucleophilic additions, cycloadditions, and various coupling reactions. chemimpex.com

The utility of the indanone core extends to its role in the development of asymmetric synthesis, where chiral indanone derivatives have been employed to create stereoselective transformations. rsc.org Furthermore, indanone derivatives are not only crucial in medicinal chemistry but also find applications as organic functional materials, including in the development of organic light-emitting diodes (OLEDs), dyes, and fluorophores. rsc.orgscispace.com The accessibility and versatile reactivity of 1-indanones, in particular, have established them as a cornerstone in the construction of diverse carbocyclic and heterocyclic systems. rsc.org

Overview of Cyano-Substituted Organic Compounds in Research

Cyano-substituted organic compounds, also known as nitriles, are a significant class of molecules in chemical research due to the unique properties conferred by the cyano (–C≡N) group. researchgate.net This functional group is strongly electron-withdrawing and has a linear geometry, which can significantly influence the electronic and photophysical properties of a molecule. rsc.org Consequently, cyano-substituted compounds are extensively utilized in the development of materials for organic electronics, such as organic solar cells and light-emitting diodes. rsc.org

The cyano group is also a versatile synthetic handle, capable of being transformed into various other functional groups, including amines, carboxylic acids, and aldehydes. researchgate.net This versatility makes cyano-substituted compounds valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.net In materials science, the ability of the cyano group to participate in intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, is exploited to control the self-assembly of organic molecules on surfaces. researchgate.net Recent research has also highlighted the role of cyano-substituted aromatic compounds as efficient photoredox catalysts. rsc.org

Detailed Research Findings on 6-Cyano-1-indanone

Research into this compound has revealed its significant potential as a versatile building block in various fields of chemical synthesis. Its derivatives have been explored for their biological activities, with studies indicating potential antimicrobial, anticancer, and anti-inflammatory properties. smolecule.com The presence of the cyano group enhances its utility, allowing for a variety of chemical modifications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69975-66-2 |

| Molecular Formula | C₁₀H₇NO |

| Molecular Weight | 157.17 g/mol |

| Appearance | Pale yellow solid |

| Purity | ≥ 96% (HPLC) |

This data is compiled from chemical supplier information. chemimpex.com

Synthetic Applications

The most common synthesis of this compound involves the condensation of indanone with cyanoacetic acid in the presence of a base catalyst like sodium ethoxide. smolecule.com It serves as a key intermediate in the creation of novel heterocyclic compounds and complex molecular architectures through reactions like nucleophilic additions and cycloadditions. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-oxo-1,2-dihydroindene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBIKXKXAWDYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452470 | |

| Record name | 6-Cyano-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69975-66-2 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indene-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 6 Cyano 1 Indanone

Contemporary Synthetic Routes to 6-Cyano-1-indanone

The synthesis of this compound, a valuable intermediate in medicinal chemistry and organic synthesis, can be achieved through several modern chemical pathways. chemimpex.com These routes primarily involve the construction of the indanone framework with the cyano group already incorporated into the precursor or added subsequently. The principal strategies are categorized into condensation and cyclization reactions.

Condensation Reactions for this compound Synthesis

Condensation reactions are a fundamental tool in organic synthesis for forming carbon-carbon bonds. In the context of indanones, these reactions are typically used to modify the core structure, for instance, by introducing substituents at the C-2 position.

A common approach involves the condensation of a pre-existing indanone with cyanoacetic acid. smolecule.com This reaction, a variant of the Knoevenagel condensation, typically proceeds by reacting 1-indanone (B140024) with cyanoacetic acid in the presence of a base. The reaction results in the formation of a new carbon-carbon double bond at the C-2 position of the indanone ring. While this method does not directly produce this compound, it exemplifies a condensation pathway for creating cyano-functionalized indanone derivatives. Another related method is the Friedländer condensation, which can be used to synthesize indenoquinoline derivatives from 1-indanone precursors. sioc-journal.cn

The mechanism of the Knoevenagel condensation begins with the deprotonation of the acidic methylene (B1212753) group of cyanoacetic acid by a base, such as sodium ethoxide, to form a resonance-stabilized carbanion. smolecule.com This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the 1-indanone. The resulting alkoxide intermediate subsequently undergoes dehydration, often facilitated by the acidic conditions of the workup or upon heating, to yield the α,β-unsaturated cyano-substituted product. The choice of catalyst is crucial; bases like piperidine (B6355638), sodium ethoxide, or potassium carbonate are commonly employed to facilitate the initial deprotonation step. smolecule.combeilstein-journals.org

Table 1: Examples of Condensation Reactions Involving Indanones

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| 1-Indanone | Cyanoacetic Acid | Sodium Ethoxide (Base) | 2-(Cyanomethylene)indan-1-one | smolecule.com |

| 1-Indanone Derivatives | 6-Aminopiperonal | N/A (Friedländer Condensation) | Indenoquinoline Derivatives | sioc-journal.cn |

| 1-Indanone | Aromatic Aldehydes | N/A (Knoevenagel Condensation) | 2-Benzylidene-1-indanones | beilstein-journals.org |

Indanone with Cyanoacetic Acid Condensation

Cyclization Reactions for Indanone Framework Construction

The most direct methods for synthesizing this compound involve the intramolecular cyclization of a suitably substituted aromatic precursor. These reactions form the five-membered cyclopentanone (B42830) ring fused to the benzene (B151609) ring, which already contains the cyano group at the required position. These cyclizations are typically catalyzed by either Lewis acids or transition metal complexes. smolecule.com

Intramolecular Friedel-Crafts acylation is a classic and powerful method for constructing the indanone skeleton. orgsyn.org This approach involves the cyclization of precursors like 3-arylpropionic acids or their corresponding acyl chlorides. To produce this compound, the starting material would be 3-(4-cyanophenyl)propanoic acid.

Strong Brønsted acids like polyphosphoric acid or Lewis acids are required to promote the reaction. beilstein-journals.orgorgsyn.org Research has shown that terbium(III) triflate (Tb(OTf)₃) can effectively catalyze the cyclization of 3-arylpropionic acids at high temperatures to yield substituted 1-indanones in good yields. beilstein-journals.orgnih.gov Other Lewis acids, such as trifluoromethanesulfonic acid (TFSA) and niobium(V) chloride (NbCl₅), have also been successfully employed in similar intramolecular cyclizations to form the indanone ring. beilstein-journals.org

Table 2: Lewis Acid Catalyzed Cyclization for Indanone Synthesis

| Precursor | Catalyst | Conditions | Yield | Reference |

| 3-Arylpropionic Acids | Tb(OTf)₃ | 250 °C | Up to 74% | beilstein-journals.orgnih.gov |

| 3-(2-Bromophenyl)propionic acid | n-BuLi | -100 °C | 76% | beilstein-journals.org |

| Ester of 3-phenylpropanoic acid | Trifluoromethanesulfonic acid (TFSA) | N/A | Quantitative | beilstein-journals.org |

| 3,3-Dimethylacrylic acid & Aromatic Substrate | NbCl₅ | Varies | Up to 78% | beilstein-journals.org |

Modern organic synthesis increasingly relies on transition metal catalysis for its efficiency and functional group tolerance. Several methods have been developed for the synthesis of indanones using this approach.

Palladium, nickel, and rhodium are frequently used catalysts. beilstein-journals.orgbohrium.com For example, Negishi and coworkers developed a carbonylative cyclization of carboxylic acid esters using nickel and palladium catalysts to form 1-indanones. beilstein-journals.orgnih.gov A palladium-catalyzed cyclization of 3-(2-iodoaryl)propanenitriles has also been reported as an efficient route to the indanone framework. nih.gov

More recently, copper-catalyzed reactions have emerged as a powerful tool. A Cu(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been established to construct trifluoromethylated 1-indanones. frontiersin.orgfrontiersin.org This process involves a radical-triggered cascade of addition, 5-exo-dig cyclization, oxidation, and nucleophilic addition. frontiersin.orgfrontiersin.org While this specific example introduces other functional groups, the underlying transition metal-catalyzed cyclization to form the indanone core is a key feature. frontiersin.orgfrontiersin.org Furthermore, nickel-catalyzed electroreduction has been used to generate acyl radicals from thiolesters, which then undergo cyclization to form indanone derivatives. acs.org

Table 3: Transition Metal Catalyzed Cyclization for Indanone Synthesis

| Reaction Type | Precursor | Catalyst System | Product | Reference |

| Carbonylative Cyclization | Carboxylic acid methyl/ethyl esters | Li, Ni, or Pd catalysts | 1-Indanones | beilstein-journals.orgnih.gov |

| Annulation-Cyanotrifluoromethylation | 1,6-Enynes | Cu(OTf)₂, Togni's reagent, TMSCN | Trifluoromethylated 1-Indanones | frontiersin.orgfrontiersin.org |

| Cyclization | 3-(2-Iodoaryl)propanenitriles | Palladium catalyst | 1-Indanones | nih.gov |

| Reductive Cyclization | S-(4-Cyano)phenyl Thioesters | Nickel complex (electroreduction) | 1-Indanones | acs.org |

Lewis Acid Catalyzed Cyclization

Cyanation Reactions for Introducing the Cyano Moiety

The introduction of a cyano group onto an aromatic or heterocyclic ring is a fundamental transformation in organic synthesis. For the preparation of this compound, this often involves reactions on a suitable 1-indanone precursor.

One common approach involves the nucleophilic substitution of a leaving group, such as a halogen, on the aromatic ring of a 1-indanone derivative. For instance, a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide can be employed to convert a bromo-substituted indanone into the corresponding cyano-indanone. google.comgoogle.com This method, while effective, can be costly due to the use of a palladium catalyst and requires careful handling of toxic cyanide reagents. google.com

Nucleophilic addition of a cyanide source to a suitable precursor is another viable route. smolecule.com While direct addition to the aromatic ring is not typical, this strategy is more commonly seen in the modification of the indanone structure itself. For example, hydrogen cyanide can add across the carbonyl group of an aldehyde or ketone in a process known as cyanohydrin formation. chemguide.co.uklibretexts.orglibretexts.org This reaction is typically catalyzed by a base to generate the nucleophilic cyanide ion (CN⁻). libretexts.org

Nucleophilic Substitution Strategies

Multi-step Synthetic Strategies for this compound

More intricate, multi-step syntheses are often employed to construct the this compound molecule, allowing for greater control over the final structure. smolecule.com

A prevalent strategy in the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation. beilstein-journals.orgorgsyn.orgfrontiersin.orgnih.gov This typically involves the cyclization of a substituted propionic acid or its corresponding acyl chloride. beilstein-journals.org For this compound, this would entail starting with a phenylpropionic acid derivative bearing a cyano group at the appropriate position. For example, a multi-step route can start from naphthalene, an inexpensive raw material, to produce racemic 4-cyano-1-aminoindane, which involves the formation of a cyano-indanone intermediate. google.com

Another approach involves a one-pot synthesis where an acyl chloride, formed from a benzoic acid, reacts with ethylene, followed by an intramolecular Friedel-Crafts alkylation to yield the 1-indanone. beilstein-journals.org Adapting this method would require a starting benzoic acid with a cyano substituent.

Advanced Synthetic Transformations Involving this compound

The presence of both a ketone and a cyano group makes this compound a versatile building block for creating more complex molecules. chemimpex.comchemimpex.com

Nucleophilic Addition Reactions of the Cyano Group

The cyano group itself can undergo nucleophilic addition, although it is more commonly the carbonyl group that is the site of such attacks in this molecule. The cyano group can, however, participate in cyclization reactions to form more complex heterocyclic structures. smolecule.com For instance, the nitrile group can be converted to an amidoxime, which can then be used to form a 1,4-oxadiazole heterocycle through condensation with a suitable carboxylic acid derivative. google.comgoogle.com

The carbonyl group of this compound readily undergoes nucleophilic addition. chemimpex.com A key example is its reaction with hydroxylamine (B1172632) to form a ketoxime, which can then be reduced to an amino group, leading to the synthesis of 4-cyano-1-aminoindane. google.comgoogle.com This transformation is a critical step in the synthesis of biologically active molecules.

Cyclization Processes to Form Complex Structures

The 1-indanone framework, including the 6-cyano substituted variant, serves as a crucial building block in the synthesis of more complex molecular architectures through various cyclization strategies. One significant pathway involves the palladium-catalyzed reaction of 2-bromo-1-indanones with terminal alkynes. This process leads to the formation of furo[2,3-b]indenes, which are complex heterocyclic systems. The reaction proceeds through a cascade involving Sonogashira coupling, followed by an intramolecular 5-endo-dig cyclization. The versatility of this method allows for the introduction of various substituents, enabling the creation of a library of functionally diverse furan-fused indene (B144670) derivatives.

Another important cyclization strategy is the Nazarov cyclization. While classically used to form cyclopentenones from divinyl ketones, variations of this reaction can be employed to construct the five-membered ring of the indanone system itself, starting from appropriately substituted aromatic precursors. The electron-withdrawing nature of the cyano group at the 6-position can influence the electronics of the system, affecting the conditions and outcomes of such cyclization reactions.

Condensation Reactions Leading to Polycyclic Systems

Condensation reactions involving the 1-indanone core are a cornerstone for the assembly of polycyclic and heterocyclic systems. The active methylene group at the C2 position and the carbonyl group at C1 are the primary sites of reactivity. For instance, 1-indanones can undergo aldol-type condensation reactions with various aldehydes and ketones. The Knoevenagel condensation, reacting 1-indanones with aldehydes in the presence of a base, yields 2-arylidene-1-indanones. These products are valuable intermediates, as the exocyclic double bond can participate in further cycloaddition or annulation reactions to build larger polycyclic structures.

Furthermore, Pfitzinger-type reactions, where 1-indanone derivatives react with isatin, can lead to the formation of complex quinoline-fused indanone systems. The reactivity in these condensation reactions can be modulated by substituents on the aromatic ring of the indanone. A cyano group at the 6-position, being a strong electron-withdrawing group, can enhance the acidity of the C2 protons, potentially facilitating condensation reactions at that position.

Annulation-Cyanotrifluoromethylation of 1,6-Enynes for 1-Indanones

A powerful and modern approach for the synthesis of functionalized 1-indanones involves the annulation-cyanotrifluoromethylation of 1,6-enynes. This method allows for the simultaneous construction of the indanone core and the introduction of both a cyano and a trifluoromethyl group, leading to highly valuable building blocks for medicinal chemistry and materials science.

Copper(II)-Catalyzed Methodologies

Copper(II) catalysts are frequently employed to mediate the radical cyclization of 1,6-enynes. In this process, a trifluoromethyl source, such as Togni's reagent, and a cyanide source, like trimethylsilyl (B98337) cyanide, are used. The copper catalyst facilitates the generation of a trifluoromethyl radical, which initiates the reaction cascade. The process is efficient and allows for the synthesis of a wide array of substituted 1-indanones by varying the substitution pattern on the starting 1,6-enyne. This methodology is particularly relevant for accessing compounds like this compound by starting with a precursor that already contains a cyano group at the appropriate position on the aromatic ring.

Radical Process Mechanisms

The reaction mechanism is understood to proceed through a radical cascade. Initially, the copper catalyst promotes the formation of a trifluoromethyl radical (•CF3). This radical adds to the alkyne moiety of the 1,6-enyne, generating a vinyl radical. This is followed by a 5-exo-trig cyclization onto the tethered alkene, which forms the five-membered ring of the indanone system and generates an alkyl radical. This radical is then trapped by the cyanide source to install the cyano group. Subsequent oxidation and tautomerization yield the final 1-indanone product. The sequence is a highly efficient atom-economical process that constructs a complex molecule in a single step.

Stereoselectivity in Indanone Syntheses

When the substituents on the 1,6-enyne create stereocenters in the final indanone product, controlling the stereoselectivity of the cyclization becomes crucial. The use of chiral ligands in conjunction with the copper catalyst can induce asymmetry in the cyclization process, leading to the enantioselective formation of one enantiomer over the other. The stereochemical outcome is often dictated by the transition state of the cyclization step, where steric and electronic factors of the substrate and the chiral catalyst environment play a key role. Research in this area focuses on developing new chiral ligands that can provide high levels of enantioselectivity for a broad range of substrates.

Intermolecular [5+2] Annulation of 1-Indanones and Internal Alkynes

The 1-indanone scaffold can be further elaborated through intermolecular annulation reactions. A notable example is the rhodium-catalyzed [5+2] annulation between a vinyl-substituted 1-indanone and an internal alkyne. In this reaction, the 1-indanone must first be converted into a vinylcyclopropane (B126155) derivative. This vinylcyclopropane then acts as the five-carbon component in the [5+2] cycloaddition with the alkyne, which serves as the two-carbon component. This process leads to the formation of a seven-membered ring fused to the indanone system, creating a complex bicyclo[5.3.0]decane core structure. The reaction is a powerful tool for rapidly increasing molecular complexity and accessing unique polycyclic frameworks that are difficult to synthesize through other means. The presence of a cyano group on the indanone ring would be expected to influence the electronic properties of the vinylcyclopropane intermediate and potentially affect the efficiency and regioselectivity of the cycloaddition.

Rhodium-Catalyzed C-C Activation

The synthesis of indanone frameworks can be achieved through sophisticated rhodium-catalyzed reactions that involve the activation of carbon-carbon (C-C) bonds. A notable example is the intermolecular [5+2] annulation between 1-indanones and internal alkynes. acs.org This method provides a direct route to benzocycloheptenones, which are valuable synthetic intermediates. nih.gov The reaction proceeds through the activation of a relatively unstrained C-C bond in the 1-indanone substrate by a rhodium catalyst. acs.org

This catalytic activation of C-C bonds is a powerful strategy for disconnecting inert bonds to form more versatile molecular scaffolds. nih.gov The process typically involves the oxidative addition of a rhodium(I) catalyst into the C-C bond of the indanone. acs.org For instance, in the reaction of 3-arylcyclopentanones, a rhodium pre-catalyst combined with specific ligands can activate the less strained C-C bond, leading to the formation of functionalized α-tetralones. nih.gov A similar principle applies to the functionalization of 1-indanones, where the C1-C2 bond can be targeted for activation. nih.govnih.gov

Research has demonstrated that C6-substituted 1-indanone substrates are viable for these transformations. For example, a 1-indanone bearing a trifluoromethyl group at the C6 position can undergo the desired reaction to produce the corresponding ring-expanded product in high yield. nih.gov This indicates the tolerance of the catalytic system for electron-withdrawing groups like the cyano group at the C6 position.

Table 1: Key Features of Rhodium-Catalyzed C-C Activation for Indanone Functionalization

| Feature | Description | Source(s) |

|---|---|---|

| Reaction Type | Intermolecular [5+2] Annulation | acs.org |

| Catalyst | Rhodium(I) complexes | acs.orgnih.gov |

| Bond Activated | Less strained C1-C2 bond in 1-indanone | nih.govnih.gov |

| Reactants | 1-Indanones, Internal Alkynes | acs.org |

| Product | Benzocycloheptenones | acs.orgnih.gov |

| Substrate Viability | C6-substituted 1-indanones are tolerated | nih.gov |

Role of Ligands and Temporary Directing Groups

The success and selectivity of rhodium-catalyzed C-C activation are critically dependent on the choice of ligands and the use of directing groups. acs.orgnih.gov N-heterocyclic carbene (NHC) ligands, particularly those that are strongly σ-donating, have been found to be essential for enabling the [5+2] cycloaddition between 1-indanones and alkynes. acs.org

In many C-H and C-C activation reactions, a directing group (DG) is employed to position the metal catalyst near the target bond, ensuring regioselectivity. nih.govresearchgate.net For the C-C activation of ketones like indanones, which lack an innate coordinating group, the strategy of using a temporary directing group (TDG) is particularly effective. acs.orgnih.gov This approach involves the in situ formation of a transient directing group, often an imine, by condensing the ketone with an amino-containing molecule. nih.govresearchgate.net

For the rhodium-catalyzed annulation of 1-indanones, a carefully modified aminopyridine-based directing group has been shown to be effective. acs.orgnih.gov This TDG forms an imine intermediate with the indanone, and the pyridine (B92270) moiety then directs the rhodium catalyst to the C1-C2 bond for oxidative addition. nih.govnih.gov The combination of a rhodium pre-catalyst, an NHC ligand, and an aminopyridine co-catalyst (as the TDG) has proven to be a successful system for activating C-C bonds in cyclic ketones. nih.gov The directing group is crucial for the reaction's efficiency and can be easily recycled after the transformation is complete. nih.gov

Synthesis of Novel Heterocyclic Compounds

This compound is a valuable building block in synthetic organic chemistry, serving as a key intermediate in the preparation of novel heterocyclic compounds. chemimpex.com Its structure, which combines a ketone and a nitrile group on an indane scaffold, allows for a variety of chemical transformations such as nucleophilic additions and cycloadditions. chemimpex.com

While specific examples starting directly from this compound are specialized, the general reactivity of similar ketones, such as arylidene tetralones, illustrates the potential pathways. These α,β-unsaturated ketones can react with various reagents to form a range of heterocyclic systems. researchgate.net For example, reaction with:

Hydrogen peroxide can yield spiro oxiranes. researchgate.net

Hydroxylamine hydrochloride can produce isoxazoline (B3343090) derivatives. researchgate.net

Hydrazine hydrate can lead to the formation of pyrazoline derivatives. researchgate.net

Urea or thiourea can be used to synthesize pyrimidine (B1678525) or pyrimidine thione rings, respectively. researchgate.net

These transformations demonstrate the utility of the indanone core as a synthon for building more complex, biologically relevant heterocyclic architectures. chemimpex.com

One-Pot Methods for Indanone Preparation

Meldrum's Acid Condensation for Cyano-Substituted Phenylpropionic Acid

A key step in the one-pot synthesis of cyano-indanones is the creation of a cyano-substituted phenylpropionic acid intermediate. google.com This can be accomplished through a condensation reaction involving a cyanobenzaldehyde and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). google.com

In a patented method for the synthesis of 4-cyano-1-indanone, 2-cyanobenzaldehyde (B126161) is mixed with Meldrum's acid, formic acid, and a base. google.com The process involves a condensation reaction, followed by a reduction of the double bond and subsequent decarboxylation. Using formic acid and a base for this sequence allows the reaction to proceed under milder conditions compared to traditional high-temperature decarboxylation, thus reducing energy consumption and simplifying the operation. google.com This one-pot approach to preparing the 3-(cyanophenyl)propionic acid intermediate is simple, has a short route, and is more environmentally friendly. google.com A similar strategy could be employed using 4-cyanobenzaldehyde (B52832) to ultimately yield this compound.

Friedel-Crafts Acylation for Indanone Ring Closure

The final step in the one-pot synthesis is the intramolecular Friedel-Crafts acylation, which closes the five-membered ring to form the indanone structure. google.comorgsyn.org This is one of the most powerful and common methods for preparing 1-indanones. orgsyn.org

After the formation of the cyano-substituted phenylpropionic acid, it is converted into a more reactive acyl chloride by treating it with a chlorinating agent such as thionyl chloride or oxalyl chloride. google.comresearchgate.net In the presence of a Lewis acid catalyst, this acyl chloride undergoes an intramolecular electrophilic aromatic substitution to yield the final indanone product. google.com

Table 2: Catalysts for Friedel-Crafts Indanone Ring Closure

| Catalyst Type | Examples | Source(s) |

|---|---|---|

| Lewis Acids | Aluminum trichloride (B1173362) (AlCl₃), Ferric chloride (FeCl₃), Zinc chloride (ZnCl₂) | google.com |

| Brønsted Acids | Polyphosphoric acid (PPA), Methanesulfonic acid (MSA), Trifluoromethanesulfonic acid | google.comorgsyn.org |

Spectroscopic and Analytical Research on 6 Cyano 1 Indanone

Advanced Spectroscopic Characterization Techniques

The structural integrity and functional group arrangement of 6-cyano-1-indanone are primarily established through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in providing a detailed blueprint of the molecule's atomic connectivity and the types of chemical bonds present.

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound, offering precise information about the hydrogen and carbon skeletal framework.

The ¹H NMR spectrum of this compound provides data on the chemical environment of its protons. The aromatic protons typically appear as multiplets in the downfield region, a result of the electron-withdrawing effects of the carbonyl and cyano groups. The aliphatic protons of the indanone ring system are observed as distinct triplets in the upfield region, corresponding to the two methylene (B1212753) groups.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.65-7.86 | Multiplet |

| Aliphatic CH₂ | 3.23 | Triplet |

| Aliphatic CH₂ | 2.78 | Triplet |

Note: Spectral data can vary slightly based on the solvent and instrument frequency used.

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon framework of the molecule. The spectrum shows distinct signals for the carbonyl carbon, the cyano carbon, the aromatic carbons, and the aliphatic carbons. The chemical shifts of the aromatic carbons are influenced by the positions of the electron-withdrawing cyano and carbonyl groups.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~205 |

| C≡N | ~118 |

| Aromatic C | 125-154 |

| Aliphatic CH₂ | ~36 |

| Aliphatic CH₂ | ~26 |

Note: Approximate chemical shifts are provided; actual values may vary.

Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the structural assignments of this compound. columbia.edulibretexts.org HSQC experiments establish direct one-bond correlations between protons and their attached carbons. columbia.edulibretexts.org HMBC experiments, on the other hand, reveal longer-range correlations (typically 2-3 bonds), which helps to piece together the connectivity of the entire molecule, including the placement of the cyano group on the aromatic ring and its relationship with the indanone core. columbia.edulibretexts.org These experiments provide unequivocal evidence for the assigned structure by showing correlations between specific protons and carbons.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

The most prominent peaks in the IR spectrum of this compound include a sharp, strong absorption band for the C≡N (cyano) stretch and a strong absorption for the C=O (carbonyl) stretch of the ketone. The exact positions of these bands can provide insight into the electronic environment of the functional groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Cyano | C≡N Stretch | ~2230 |

| Carbonyl | C=O Stretch | ~1710 |

| Aromatic Ring | C=C Stretch | ~1600 |

| Alkane | C-H Stretch | ~2900 |

Note: The presence of a band around 2250 cm⁻¹ is characteristic of the C≡N stretching, confirming the formation of a cyano group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

13C NMR Spectral Analysis

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of this compound. chemimpex.comgoogle.com Reverse-phase HPLC, often employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, can effectively separate this compound from its impurities. sielc.comresearchgate.net The purity is typically determined by analyzing the peak area percentage in the resulting chromatogram. google.com

For preparative purposes, column chromatography using silica (B1680970) gel is a common method for isolating this compound from reaction mixtures. iyte.edu.trrsc.org The choice of eluent, often a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is optimized to achieve the best separation of the desired product from byproducts and starting materials. orgsyn.org Thin-layer chromatography (TLC) is frequently used to monitor the progress of the purification process. orgsyn.org Chiral HPLC can also be employed for the separation of enantiomers if a chiral version of the molecule is synthesized. nih.gov

Theoretical and Computational Studies of 6 Cyano 1 Indanone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of molecules like 6-cyano-1-indanone. These computational approaches allow for a detailed examination of its electronic structure, which is fundamental to its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations have been employed to optimize the geometry of indanone derivatives and to analyze various molecular properties. researchgate.net For instance, DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are utilized to determine parameters like bond lengths and angles. researchgate.netresearchgate.net These calculations are instrumental in understanding how substituents, such as the cyano group at the 6-position, influence the geometry and electronic distribution of the indanone core. researchgate.net

In broader applications involving indanone scaffolds, DFT studies have been crucial. For example, in a Rh-catalyzed [5+2] annulation reaction of 1-indanones, DFT calculations at the ωB97X-V/def2-TZVPP/SMD(THF)//B3LYP-D3(BJ)/SDD-6–31G(d) level of theory were used to understand the reaction mechanism and the role of ligand-substrate interactions. nih.gov Although this specific study used a simplified model, the principles are applicable to substituted indanones like the 6-cyano derivative. nih.gov

Analysis of Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. masterorganicchemistry.com The energy difference between these orbitals, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability and chemical reactivity. schrodinger.commaterialsciencejournal.org A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For molecules containing a cyano group, which is a strong electron-withdrawing group, a significant influence on the frontier orbitals is expected. researchgate.net The cyano group can lower the energy of the LUMO, making the molecule a better electron acceptor. mdpi.com The HOMO and LUMO energies can be used to calculate various quantum chemical descriptors of reactivity, such as chemical hardness, chemical potential, and electronegativity. physchemres.org

Computational studies on related compounds have shown that the HOMO and LUMO are often located around the aromatic portions of the molecule. physchemres.org The specific energies and distribution of these orbitals in this compound would dictate its behavior in reactions such as cycloadditions or nucleophilic additions.

Table 1: Representative Quantum Chemical Descriptors (Illustrative)

| Parameter | Description | Typical Calculation Method |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP/6-311G(d,p)) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP/6-311G(d,p)) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ΔE = ELUMO - EHOMO |

| Chemical Hardness (η) | Resistance to change in electron distribution | η ≈ (ELUMO - EHOMO) / 2 |

| Chemical Potential (μ) | Escaping tendency of an electron | μ ≈ (EHOMO + ELUMO) / 2 |

| Electronegativity (χ) | Power to attract electrons | χ ≈ -(EHOMO + ELUMO) / 2 |

This table provides a general framework. Specific values for this compound would require dedicated calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving complex organic molecules. By mapping out the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

Transition State Analysis and Energy Profiles

Understanding the energy profile of a reaction is crucial for predicting its feasibility and outcome. Computational methods allow for the calculation of the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving indanones, such as catalytic C-C bond activation, DFT calculations have been used to map out the entire energy profile. nih.gov These studies reveal the rate-determining step of the reaction and can explain observed selectivities. For instance, in a Rh-catalyzed reaction, the migration insertion step was identified as turnover-limiting through computational analysis. nih.gov Similar detailed mechanistic studies could be applied to reactions of this compound to understand how the cyano group influences the energetics of different pathways.

Investigation of Non-Covalent Interactions

Non-covalent interactions (NCIs), such as π-π stacking, hydrogen bonds, and van der Waals forces, play a critical role in stabilizing transition states and intermediates, thereby influencing the course and selectivity of a reaction. numberanalytics.comfrontiersin.org Computational tools like Non-Covalent Interaction (NCI) analysis can visualize and quantify these weak interactions. nih.govresearchgate.net

In the context of reactions with 1-indanones, NCI analysis has revealed the importance of π-π interactions between the indanone's aromatic ring and ligands on a metal catalyst. nih.gov These interactions can significantly stabilize the transition state, leading to a lower activation barrier compared to substrates lacking this aromatic moiety. nih.gov For this compound, the electronic nature of the cyano group could further modulate these non-covalent interactions, potentially impacting reaction efficiency and selectivity. The ability to computationally model these subtle forces is essential for designing more effective catalysts and reaction conditions. numberanalytics.com

Applications of 6 Cyano 1 Indanone and Its Derivatives in Advanced Research

Medicinal Chemistry and Drug Discovery Research

The inherent reactivity and structural features of the 6-cyano-1-indanone framework allow for diverse chemical modifications, leading to the creation of novel molecules with significant biological activity. beilstein-journals.org This has made it a focal point in drug discovery, with research spanning antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting applications.

Derivatives of the indanone scaffold have demonstrated notable antimicrobial properties. Although direct studies on this compound derivatives are limited in available literature, research on closely related structures provides significant insight into their potential. For instance, a series of 5,6-dimethoxy-1-indanone (B192829) derivatives incorporating a pyridine (B92270) moiety were synthesized and showed promising antibacterial activity. researchgate.nettubitak.gov.tr

In other studies, acylhydrazone derivatives, some featuring a cyanophenyl group, have been evaluated. One such derivative with a 4-cyanophenyl moiety displayed activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 128.7 µg/mL. asm.org Thiosemicarbazone derivatives have also been identified as potent antifungal agents, with some showing high activity against various Candida species, including azole-resistant strains, with MIC values as low as 0.125 to 4 μg/mL. nih.gov

Conversely, not all modifications yield antimicrobial effects. A study on 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives, which can be synthesized from a 5,6-dimethoxy-1-indanone precursor, found that a 1-cyano derivative was inactive against Staphylococcus aureus and Enterococcus faecalis. This highlights the structural specificity required for antimicrobial action.

Table 1: Antimicrobial Activity of Selected Indanone-Related Derivatives

| Compound Class | Derivative/Structure Feature | Target Organism | Activity (MIC in µg/mL) |

|---|---|---|---|

| Acylhydrazones | 4-cyanophenyl moiety | P. aeruginosa | 128.7 asm.org |

| Acylhydrazones | Furan & thiophene (B33073) rings with nitro groups | E. faecalis, L. monocytogenes, B. cereus | 8 asm.org |

| Acylhydrazones | Furan & thiophene rings with nitro groups | Methicillin-resistant S. aureus (MRSA) | 3.9 asm.org |

| Thiosemicarbazones | Hit compound 19ak | Candida albicans | 0.125 nih.gov |

| Isoquinolines | 1-cyano derivative | S. aureus, E. faecalis | Inactive |

Note: The compounds listed are structurally related to, but not direct derivatives of, this compound. Data is presented to show the potential of the broader indanone class.

The anticancer potential of indanone derivatives is a significant area of investigation. researchgate.net Various synthesized compounds based on the 1-indanone (B140024) structure have shown cytotoxic effects against multiple human cancer cell lines.

One study detailed the evaluation of a series of thiazolyl hydrazone derivatives of 1-indanone against colorectal cancer cell lines. Among these, four compounds demonstrated favorable anticancer activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM. scielo.br Specifically, the derivative N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) showed a potent cytotoxic profile against p53 mutant colorectal cancer cells, including HT-29, COLO 205, and KM 12. tubitak.gov.trscielo.br

Another class of derivatives, indeno[2,1-e] researchgate.netnih.govresearchgate.netoxadiazinones, also exhibited anticancer activity. The cyclohexylmethylamino derivative (2f) was particularly effective against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines, with IC50 values of 87.11 µg/ml, 64.88 µg/ml, and 39.18 µg/ml, respectively. scielo.br Additionally, pyrimido[4,5-b]quinoline derivatives have been tested, with some compounds showing higher cytotoxicity against the MCF-7 cell line than the reference drug lapatinib, with IC50 values as low as 1.62 µM. researchgate.net

Table 2: Cytotoxic Activity of Selected Indanone Derivatives Against Human Cancer Cell Lines

| Compound Class | Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|---|

| Thiazolyl Hydrazones | ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 µM tubitak.gov.trscielo.br |

| Thiazolyl Hydrazones | ITH-6 | COLO 205 (Colon) | 0.85 ± 0.13 µM tubitak.gov.trscielo.br |

| Thiazolyl Hydrazones | ITH-6 | KM 12 (Colon) | 1.05 ± 0.21 µM tubitak.gov.trscielo.br |

| Pyrimido[4,5-b]quinolines | Derivative 4l | MCF-7 (Breast) | 1.62 µM researchgate.net |

| Pyrimido[4,5-b]quinolines | Derivative 4d | MCF-7 (Breast) | 2.67 µM researchgate.net |

| Indenooxadiazinones | Derivative 2f | HepG2 (Liver) | 39.18 µg/ml scielo.br |

| Indenooxadiazinones | Derivative 2f | A549 (Lung) | 64.88 µg/ml scielo.br |

Indanone derivatives have been explored for their anti-inflammatory capabilities, with several studies demonstrating their potential to modulate inflammatory pathways. researchgate.netscienceopen.com Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines and show efficacy in animal models of inflammation.

For example, a series of 2-benzylidene-1-indanone (B110557) derivatives were synthesized and evaluated for their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. who.int One derivative, compound 4d, which features a 4-hydroxy and 3-methoxy substitution, was particularly effective, showing 83.73% inhibition of TNF-α expression. who.int Subsequent optimization led to compound 8f, which demonstrated improved anti-inflammatory activity in vitro and therapeutic effects in a mouse model. who.int

In a different study, thiosemicarbazone and thiazolyl derivatives of 1-indanone were synthesized and tested for anti-inflammatory action. Seven of these compounds exhibited activity, with one thiosemicarbazone derivative (compound 1) showing an IC50 of 5.1 ± 1.9 µM, which was more potent than the standard anti-inflammatory drug ibuprofen (B1674241) (IC50 = 11.2 ± 1.9 µM). mdpi.com Furthermore, a novel N-acylhydrazone derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), demonstrated significant anti-inflammatory effects in vivo by reducing leukocyte migration by 66% in a subcutaneous air pouch model, outperforming the standard drug indomethacin (B1671933) (55% inhibition). scielo.br

Table 3: Anti-inflammatory Activity of Selected Indanone-Related Derivatives

| Compound Class | Derivative | Assay | Result |

|---|---|---|---|

| 2-Benzylidene-1-indanones | Compound 4d | Inhibition of LPS-induced TNF-α | 83.73% inhibition who.int |

| 2-Benzylidene-1-indanones | Compound 4d | Inhibition of LPS-induced IL-6 | 69.28% inhibition who.int |

| Thiosemicarbazones | Compound 1 | In vitro anti-inflammatory | IC50 = 5.1 ± 1.9 µM mdpi.com |

| N-Acylhydrazones | JR19 | Leukocyte migration (in vivo) | 66% reduction scielo.br |

| Standard Drug | Ibuprofen | In vitro anti-inflammatory | IC50 = 11.2 ± 1.9 µM mdpi.com |

The indanone scaffold is a key feature in many enzyme inhibitors, particularly those targeting enzymes involved in neurodegenerative diseases. researchgate.net

Derivatives of 1-indanone are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine (B1216132). The drug Donepezil (B133215), used to treat Alzheimer's disease, famously contains a 5,6-dimethoxy-1-indanone moiety. nih.gov This has spurred the development of numerous other indanone-based cholinesterase inhibitors.

Research has yielded derivatives with exceptionally high potency. For instance, a series of indanone derivatives where a piperidine (B6355638) group was linked to the indanone core by a two-carbon spacer produced a compound (6a) with an IC50 value of 0.0018 µM for AChE, making it 14 times more potent than Donepezil in that specific study. researchgate.net Another series of donepezil-related derivatives containing a cyano group showed excellent inhibition of both AChE (IC50 = 0.029 µM) and BuChE (IC50 = 0.039 µM). nih.gov

The inhibitory potencies can be finely tuned through structural modifications. Studies on indanone derivatives with aminopropoxy benzylidene moieties reported IC50 values ranging from 0.12 to 11.92 µM against AChE and 0.04 to 24.36 µM against BuChE. researchgate.net Other research on different indanone derivatives reported IC50 values of 14.8 nM and 18.6 nM against AChE. researchgate.net

Table 4: Cholinesterase Inhibitory Activity of Selected Indanone Derivatives

| Derivative Class | Compound | Target Enzyme | IC50 Value |

|---|---|---|---|

| Indanone-piperidine | Compound 6a | AChE | 0.0018 µM researchgate.net |

| Cyano-containing indanone | Compound 72 | AChE | 0.029 µM nih.gov |

| Cyano-containing indanone | Compound 72 | BuChE | 0.039 µM nih.gov |

| Indanone-aminopropoxy benzylidenes | General Series | AChE | 0.12 - 11.92 µM researchgate.net |

| Indanone-aminopropoxy benzylidenes | General Series | BuChE | 0.04 - 24.36 µM researchgate.net |

| Ferulic acid-based indanone | Compound 9 | AChE | 14.8 nM |

| Ferulic acid-based indanone | Compound 14 | AChE | 18.6 nM |

The development of indanone derivatives is a cornerstone of research into treatments for neurodegenerative disorders, particularly Alzheimer's disease. researchgate.netarabjchem.org This research is largely driven by their effectiveness as cholinesterase inhibitors, which helps to manage the cognitive symptoms of Alzheimer's by increasing levels of acetylcholine in the brain. nih.gov The success of the indanone-containing drug Donepezil has established this scaffold as a validated starting point for designing new multi-functional agents. arabjchem.org

Beyond cholinesterase inhibition, research has expanded to address other pathological hallmarks of Alzheimer's disease. Scientists have designed indanone derivatives that also inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in the formation of amyloid plaques in the brain. researchgate.net For example, certain indanone derivatives not only showed potent AChE inhibition (IC50 values of 14.8 nM and 18.6 nM) but also significantly inhibited Aβ self-assembly, with inhibition rates of 85.5% and 83.8%, respectively. These compounds were also capable of disaggregating pre-formed Aβ fibrils and possessed antioxidant properties, another crucial function for neuroprotection.

Another donepezil derivative, featuring a conjugated N-benzylpyridinium moiety, demonstrated potent cholinesterase inhibition (IC50 = 0.8 nM for human AChE) and a significant 53.7% inhibition of Aβ aggregation. nih.gov These multi-target approaches, combining cholinesterase inhibition with anti-aggregation and antioxidant activities, highlight the versatility of the indanone scaffold in the quest for more effective treatments for Alzheimer's and other neurodegenerative diseases.

Neurodegenerative Disease Research

Alzheimer's Disease Treatment Modalities

The 1-indanone structure is a cornerstone in the development of drugs for Alzheimer's disease (AD), most notably as a component of Donepezil, a primary medication for AD. scielo.br Research has focused on modifying this indanone core to create multi-functional agents that can address the complex pathology of the disease. nih.govresearchgate.net Derivatives of 1-indanone are designed to act as multi-target-directed ligands, simultaneously inhibiting key enzymes and pathological processes associated with AD. nih.govacs.org

A significant strategy involves the synthesis of indanone derivatives that inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for improving cognitive function. nih.govnih.gov Furthermore, these compounds are engineered to prevent the self-assembly of amyloid-beta (Aβ) peptides into neurotoxic plaques, a hallmark of Alzheimer's. nih.govacs.org Some derivatives have also been shown to disaggregate pre-formed Aβ fibrils and exhibit antioxidant properties, offering further neuroprotective effects. nih.govacs.org Another target for these compounds is monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism and oxidative stress in the brain. acs.org

Detailed studies have yielded promising candidates with significant inhibitory activities. For instance, certain benzylideneindanone and other indanone derivatives have demonstrated potent, multi-target efficacy in preclinical evaluations. nih.govacs.org

Table 1: Efficacy of Indanone Derivatives in Alzheimer's Disease Models

| Compound | Target | Inhibitory Activity | Key Findings | Source |

|---|---|---|---|---|

| Compound 9 | AChE | IC₅₀ = 14.8 nM | Exhibited higher inhibitory activity than tacrine; significantly inhibited Aβ aggregation (85.5%). nih.gov | nih.gov |

| Compound 14 | AChE | IC₅₀ = 18.6 nM | Showed inhibitory activity similar to donepezil; significantly inhibited Aβ aggregation (83.8%). nih.gov | nih.gov |

| Compound 41 (benzylideneindanone derivative) | Aβ₁₋₄₂ Aggregation | 80.1% Inhibition | Excellent antioxidant and metal chelator; capable of disassembling structured Aβ fibrils. acs.org | acs.org |

| Compound 41 (benzylideneindanone derivative) | MAO-B | IC₅₀ = 7.5 µM | Potent MAO-B inhibitor. acs.org | acs.org |

Antiviral and Antimalarial Applications

The 1-indanone scaffold is a versatile platform for the development of potent therapeutic agents, including those with antiviral and antimalarial properties. nih.govresearchgate.netbeilstein-journals.org The structural framework of indanone allows for modifications that lead to compounds capable of combating various infectious diseases. researchgate.net

In antiviral research, 1-indanone derivatives have been identified as potential agents, including for the treatment of Hepatitis C, by inhibiting viral replication. nih.gov The development of pyrimidine (B1678525) derivatives, which can be synthesized using indanone precursors, has been a particularly fruitful area. These pyrimidine-based compounds, including nucleoside analogs, are known to interfere with viral DNA or RNA synthesis, forming the basis for drugs used against a range of viruses like HIV and herpes. gsconlinepress.com

Similarly, in the fight against malaria, derivatives of 1-indanone have shown promise. researchgate.netnih.gov The pyrimidine ring system, accessible from indanone chemistry, is a key component in established antimalarial drugs that target essential enzymes in the Plasmodium falciparum parasite. gsconlinepress.com Research continues to explore new indanone-based compounds to overcome drug resistance and improve treatment efficacy. gsconlinepress.com

Table 2: Antimicrobial Spectrum of Indanone Derivatives

| Derivative Class | Biological Activity | Mechanism/Target (if known) | Source |

|---|---|---|---|

| 1-Indanone Derivatives | Antiviral (e.g., Hepatitis C) | Inhibition of HCV replication. nih.gov | nih.gov |

| Indanyl Derivatives | Antimalarial | Activity against malaria parasites. researchgate.net | researchgate.net |

| Pyrimidine Derivatives (from Indanone precursors) | Antiviral (e.g., HIV, Herpes) | Interference with viral DNA or RNA synthesis. gsconlinepress.com | gsconlinepress.com |

| Pyrimidine Derivatives (from Indanone precursors) | Antimalarial | Inhibition of dihydrofolate reductase in Plasmodium falciparum. gsconlinepress.com | gsconlinepress.com |

| Hydrazone Derivatives | Antimalarial, Antiviral | Broad biological activity. nih.gov | nih.gov |

Cardiovascular Drug Development

The 1-indanone framework has been explored for its potential in developing cardiovascular drugs. nih.govresearchgate.net Research has indicated that derivatives containing the indanone moiety can influence biological pathways relevant to cardiovascular function. A notable area of investigation is the interaction of these compounds with monoamine oxidase (MAO) enzymes, which play a role in regulating neurotransmitters that affect heart rate and blood pressure. nih.gov

A study investigating the cardiovascular effects of various catecholamine-related compounds evaluated a derivative named 6-cyanodopamine (6-CYANO). nih.gov This research found that 6-CYANO could inhibit both MAO-A and MAO-B enzymes. nih.gov Specifically, at a concentration of 1 mM, it inhibited MAO-A by approximately 40%, and at 10 µM, it inhibited MAO-B by around 40%. nih.gov This inhibitory action on MAO enzymes highlights a potential mechanism through which cyano-substituted compounds could exert cardiovascular effects, making this compound a relevant precursor for the synthesis of molecules with potential therapeutic applications in this field.

Agrochemical Research and Development

This compound serves as a key intermediate in the formulation of agrochemicals. chemimpex.com The unique chemical properties of the indanone structure are valuable in creating more effective agents for crop protection. nih.govchemimpex.com

Pesticidal and Herbicidal Efficacy

Derivatives of 1-indanone have been identified as effective insecticides and herbicides. nih.govresearchgate.net Research has demonstrated that metabolites from certain fungi, which include indanone structures, possess potential as biopesticides for plague control in agriculture. researchgate.net The versatility of the this compound building block allows for the synthesis of novel compounds aimed at improving crop yields through effective pest and weed management. chemimpex.com

Fungicidal Properties

The 1-indanone moiety is also a feature in compounds developed for their fungicidal properties. nih.govresearchgate.net Studies have shown that compounds possessing the indanone ring system exhibit significant antifungal activity. smolecule.comarabjchem.org This makes this compound a useful starting material for creating new fungicides to protect crops from various fungal diseases. researchgate.net

Materials Science Research

In the field of materials science, this compound and its derivatives are utilized for the development of advanced materials. chemimpex.com The introduction of the cyano-indanone structure can enhance the performance of materials such as polymers and coatings. chemimpex.com

A significant application is in the area of organic electronics, specifically in the design of fused-ring electron acceptors (FREAs) for organic solar cells. acs.org The end groups of these FREAs are often strongly electron-withdrawing, and 1,1-dicyanomethylene-3-indanone derivatives are commonly used for this purpose. acs.org The cyano group plays a critical role in defining the electronic properties of these materials, which are essential for high-performance solar cells. Although the synthesis of some of these materials can involve toxic reagents, the investigation of the cyano-indanone structure is crucial for advancing environmentally friendly and efficient organic electronic devices. acs.org

Applications in Polymers and Coatings

Biochemical Research

The indanone scaffold is recognized for its biological activity, and the addition of a cyano group can modulate these properties, making this compound and its derivatives subjects of interest in biochemical research. smolecule.com

Derivatives of 1-indanone have been extensively studied as inhibitors of various enzymes, particularly those implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.netnih.gov

Cholinesterase Inhibition: Indanone derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. beilstein-journals.orgnih.gov For example, donepezil, a well-known drug for Alzheimer's disease, is based on a 1-indanone structure. nih.govwipo.int Novel indanone derivatives have shown potent inhibitory activities, with IC₅₀ values in the nanomolar to micromolar range against both AChE and BChE. nih.govresearchgate.net Molecular docking studies have shown that these compounds can interact with the active site of AChE in a manner similar to donepezil. nih.gov

Monoamine Oxidase (MAO) Inhibition: C6-substituted 1-indanones have been identified as particularly potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.govnih.gov MAO-B is an enzyme that degrades dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. researchgate.netnih.gov Studies have reported IC₅₀ values for C6-substituted indanones against MAO-B ranging from 0.001 to 0.030 μM. nih.gov Some of these derivatives also show potent inhibition of MAO-A, an enzyme involved in the metabolism of serotonin (B10506) and norepinephrine. nih.gov Benzylideneindanone derivatives have also been evaluated for their dual ability to inhibit MAO-B and prevent β-amyloid aggregation, another hallmark of Alzheimer's disease. acs.org

The table below summarizes the inhibitory activity of selected indanone derivatives against different enzymes.

| Derivative Type | Target Enzyme | IC₅₀ Value |

| C6-substituted 1-indanones | MAO-B | 0.001 - 0.030 µM |

| Indanone derivatives | AChE | 0.12 - 11.92 µM |

| Indanone derivatives | BChE | 0.04 - 24.36 µM |

| Benzylideneindanone derivative (Compound 41) | MAO-B | 7.5 µM |

This table presents a range of reported IC₅₀ values for different classes of indanone derivatives against their target enzymes, showcasing their potential as enzyme inhibitors. nih.govnih.govacs.org

The ability of this compound derivatives to inhibit key enzymes suggests their potential to influence related biochemical pathways. smolecule.com For instance, by inhibiting MAO, these compounds can modulate the levels of neurotransmitters in the brain, which is a key mechanism in the treatment of depression and Parkinson's disease. researchgate.net Similarly, the inhibition of cholinesterases can impact cholinergic pathways, which are crucial for memory and cognition. google.com While specific studies on the direct influence of this compound on broader biochemical pathways are limited, its role as a scaffold for enzyme inhibitors points to its indirect effects on these complex systems.

The biological activity of this compound derivatives is a direct result of their interaction with proteins and other biomolecules. smolecule.com Molecular docking studies have provided insights into these interactions at the atomic level. nih.govresearchgate.net For example, the interaction of indanone-based cholinesterase inhibitors with the AChE enzyme involves binding to specific amino acid residues in the active site. nih.gov The cyano group, with its enhanced reactivity, can participate in forming stable complexes with biomolecules, influencing the binding affinity of the compound to its biological target. smolecule.com The planarity and rigidity of the indanone structure also contribute to how it fits into the binding pockets of proteins. acs.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Diversification

Future research will likely focus on creating more efficient and versatile methods for synthesizing derivatives of 6-cyano-1-indanone. The development of novel synthetic pathways will enable the introduction of a wider range of functional groups at various positions on the indanone ring. This diversification is crucial for expanding the chemical space available for biological screening and materials science applications. Key areas of exploration may include the use of new catalytic systems, flow chemistry techniques for improved scalability and safety, and combinatorial chemistry approaches to rapidly generate libraries of diverse analogs.

Exploration of New Biological Targets and Mechanisms of Action

While preliminary studies have hinted at the biological potential of this compound derivatives, a vast landscape of biological targets remains to be explored. Future research should aim to identify and validate novel protein interactions and signaling pathways modulated by these compounds. Techniques such as high-throughput screening, chemical proteomics, and cell-based assays will be instrumental in uncovering new mechanisms of action. This exploration could reveal previously unappreciated therapeutic opportunities in areas beyond the initial scope of investigation, including infectious diseases, metabolic disorders, and neurodegenerative conditions. Research has already indicated potential in several areas. smolecule.com

Potential Biological Activities of Indanone Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Antimicrobial | Infectious Diseases |

| Cholinesterase Inhibition | Neurodegenerative Diseases |

| Cytotoxic Effects | Oncology |

This table is based on research into indanone derivatives, a class of compounds to which this compound belongs. smolecule.com

Advancements in Computational Prediction of Activity

Computational chemistry and molecular modeling will play an increasingly important role in accelerating the discovery and development of this compound-based compounds. In silico methods, such as molecular docking, quantum mechanics calculations, and molecular dynamics simulations, can be employed to predict the binding affinity and mode of interaction of novel derivatives with their biological targets. These computational predictions can help prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery pipeline.

Sustainable and Green Chemistry Approaches to Synthesis

In line with the growing emphasis on environmentally responsible chemical manufacturing, future research will likely focus on developing sustainable and green synthetic routes to this compound and its derivatives. This includes the use of renewable starting materials, solvent-free reaction conditions, and catalysts that minimize waste and energy consumption. The development of eco-friendly synthetic protocols will be crucial for the large-scale and commercially viable production of any resulting high-value compounds.

Integration into Advanced Functional Materials

The unique electronic and structural properties of this compound make it an attractive building block for the creation of advanced functional materials. smolecule.com Future research could explore the incorporation of this scaffold into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. The resulting materials could exhibit novel optical, electronic, or catalytic properties with potential applications in fields such as organic electronics, sensing, and chemical catalysis. Investigating the self-assembly and polymerization of this compound derivatives could lead to the development of materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 6-Cyano-1-indanone, and how can purity be validated?

- Methodological Answer : Begin with Friedel-Crafts acylation or cyano-substitution reactions, adjusting catalysts (e.g., AlCl₃ or Brønsted acids) and solvents (e.g., dichloromethane or toluene) to optimize yield . Validate purity via HPLC (>95% threshold) and structural confirmation using NMR (¹H/¹³C) and FT-IR spectroscopy. Cross-reference spectral data with established literature to confirm absence of byproducts like unreacted indanone precursors .

Q. How can researchers characterize the physicochemical properties of this compound for stability studies?

- Methodological Answer : Conduct thermal gravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions. Measure solubility in polar/non-polar solvents (e.g., DMSO, ethanol) to inform formulation strategies. Accelerated stability studies under varied humidity and temperature conditions (e.g., 40°C/75% RH) can identify degradation pathways, monitored via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic efficiency data in this compound-mediated reactions?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent batches) to isolate variables. Perform kinetic studies (e.g., rate constant calculations via UV-Vis spectroscopy) and computational modeling (DFT or MD simulations) to explore electronic effects of the cyano group on reaction intermediates. Compare results with structurally analogous compounds (e.g., 5-Methoxy-1-indanone) to identify substituent-specific trends .

Q. How can researchers resolve discrepancies in reported biological activity of this compound derivatives?

- Methodological Answer : Design dose-response assays (e.g., IC₅₀ determinations in cell lines) with strict controls for cell passage number and culture conditions. Validate target engagement via CRISPR knockouts or competitive binding assays. Apply meta-analysis to published datasets, adjusting for biases (e.g., publication bias) using tools like funnel plots. Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity) .

Q. What strategies address challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

- Methodological Answer : Implement continuous-flow chemistry to enhance reproducibility and reduce side reactions. Use chiral stationary phases (CSPs) in preparative HPLC for enantiomer separation. Monitor reaction scalability via in-line PAT (Process Analytical Technology) tools like Raman spectroscopy. Compare batch-to-batch variability using statistical process control (SPC) charts .

Data Analysis & Contradiction Management

Q. How should researchers statistically analyze variable bioassay results for this compound analogs?

- Methodological Answer : Apply ANOVA or mixed-effects models to account for inter-experimental variability. Report effect sizes with 95% confidence intervals to contextualize significance. Use principal component analysis (PCA) to identify outliers in high-throughput screening data. Pre-register analysis plans to minimize post-hoc data dredging .

Q. What protocols ensure reproducibility in spectroscopic data interpretation for this compound?

- Methodological Answer : Standardize NMR acquisition parameters (e.g., pulse angles, relaxation delays) across labs. Share raw FID files and processing scripts (e.g., MestReNova macros) for peer validation. Establish consensus spectra databases with metadata on instrument calibration .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。